Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The imidazo[1,2-a]pyridine scaffold is particularly valued for its biological activity and structural versatility .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect a wide range of biochemical pathways, including those involved in inflammation, viral infections, fungal infections, cancer, anxiety, ulcers, and protozoal infections .
Pharmacokinetics
It is known that imidazo[1,2-a]pyridine derivatives can have a wide range of adme properties, which can impact their bioavailability .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have a wide range of effects, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal effects .
Action Environment
The action of Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Cellular Effects
This compound has shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . It has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
It is known that it has a long-lasting inhibitory effect on certain parasites in vitro growth up to 4 days after treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride typically involves multi-component reactions. One efficient method includes the use of cyanoacetohydrazide in a one-pot five-component synthesis . Another approach involves the reaction of pyridine with substituted phenacyl bromides under microwave irradiation at 150°C for 3-4 minutes .
Industrial Production Methods
Industrial production methods for this compound often employ high-throughput techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions often involve the use of hydride donors.
Substitution: Electrophilic substitution reactions are facilitated by the presence of functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents and photocatalysts.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Electrophilic reagents like trifluoromethylating agents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Exhibits significant biological activity, including anticancer, antibacterial, and antiviral properties
Medicine: Potential use in the development of new drugs targeting various diseases.
Industry: Utilized in the production of optoelectronic devices and sensors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride can be compared with other similar compounds such as:
Zolpidem: A well-known sedative-hypnotic drug.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative-hypnotic.
Necopidem: Used for its anxiolytic properties.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Biological Activity
Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that serves as a scaffold for numerous bioactive molecules. The structural versatility of this compound allows for modifications that can enhance its biological efficacy. The hydrochloride salt form often improves solubility and bioavailability, making it a suitable candidate for drug development.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cellular processes or inhibition of enzyme activity .
- Anticancer Properties : Research has shown that derivatives of Imidazo[1,2-a]pyridine possess cytotoxic effects against cancer cell lines. For instance, in vitro studies using the A549 lung adenocarcinoma cell line demonstrated IC50 values indicating potent anticancer activity . The compound's mechanism may involve apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory potential. This is significant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitubercular Activity : Notably, certain imidazo[1,2-a]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.006 μM . This highlights their potential in treating drug-resistant tuberculosis strains.
Structure-Activity Relationship (SAR)
The biological activity of Imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Modifications at various positions on the imidazo ring can significantly alter their pharmacological profiles:
Position | Modification | Effect on Activity |
---|---|---|
2 | Substituents (e.g., halogens) | Enhanced antibacterial and anticancer activity |
3 | Alkyl or aryl groups | Improved solubility and potency |
6 | Carbonitrile group | Increased cytotoxicity against cancer cells |
These modifications allow for fine-tuning of the compounds' interactions with biological targets, enhancing their therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Cytotoxicity Studies : In a study involving brine shrimp and A549 cells, the compound demonstrated notable cytotoxic effects with LC50 values ranging from 20.07 to 27.82 μg/mL . This indicates a significant potential for further development as an anticancer agent.
- Antimicrobial Efficacy : A series of tests against various pathogens revealed that modifications to the imidazo structure could enhance antimicrobial potency. For example, certain derivatives showed MIC values below 1 μM against resistant bacterial strains .
- In Vivo Studies : Pharmacokinetic evaluations in animal models indicated favorable absorption and distribution profiles for certain derivatives, suggesting potential for clinical application .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFSKLEUSPTAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.